![molecular formula C11H17NO4S2 B289743 N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)
N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide, commonly known as BES, is a chemical compound that has been widely used in scientific research. BES is a sulfonamide-based compound that has been used as a buffer in various biochemical and physiological experiments. The compound is known for its ability to stabilize proteins and enzymes and has been used in many laboratory experiments to study the effects of different chemicals on biological systems.
Wirkmechanismus
BES is a sulfonamide-based compound that works by stabilizing proteins and enzymes. The compound binds to the active site of the protein or enzyme, preventing denaturation and maintaining the protein or enzyme's activity. BES acts as a buffer, maintaining the pH of the solution and preventing the alteration of the protein or enzyme's activity due to changes in pH.
Biochemical and Physiological Effects
BES has been shown to have several biochemical and physiological effects. The compound has been shown to stabilize proteins and enzymes, preventing denaturation and maintaining their activity. BES has also been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, BES has been shown to protect against ischemia-reperfusion injury, which occurs when blood flow is restored to an area that has experienced a lack of oxygen.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BES in laboratory experiments include its ability to stabilize proteins and enzymes, preventing denaturation and maintaining their activity. BES is also a buffer, maintaining the pH of the solution and preventing the alteration of the protein or enzyme's activity due to changes in pH. The limitations of using BES in laboratory experiments include its potential toxicity and the need for careful handling. BES can also interfere with some assays, making it unsuitable for some experiments.
Zukünftige Richtungen
There are several future directions for the use of BES in scientific research. One future direction is the development of new synthesis methods for BES, which could reduce the cost of the compound and make it more accessible to researchers. Another future direction is the use of BES in the study of other biological systems, such as viruses and bacteria. BES could also be used in the development of new drugs, as it has been shown to have antioxidant properties and protect against ischemia-reperfusion injury. Finally, BES could be used in the development of new diagnostic tools, as it has been shown to stabilize proteins and enzymes, which could be useful in the detection of diseases.
Conclusion
In conclusion, N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide, commonly known as BES, is a sulfonamide-based compound that has been widely used in scientific research. BES has been shown to have several biochemical and physiological effects, including its ability to stabilize proteins and enzymes, prevent denaturation, and maintain their activity. BES has several advantages and limitations for laboratory experiments, and there are several future directions for the use of BES in scientific research.
Synthesemethoden
BES can be synthesized using various methods, but the most commonly used method is the reaction between 4-methylbenzenesulfonyl chloride and bis(2-hydroxyethyl) sulfide. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using a column chromatography technique.
Wissenschaftliche Forschungsanwendungen
BES has been widely used in scientific research as a buffer in biochemical and physiological experiments. The compound is known for its ability to stabilize proteins and enzymes, making it an essential component in many laboratory experiments. BES has been used in various experiments, including enzyme kinetics, protein crystallization, and protein-protein interactions.
Eigenschaften
Molekularformel |
C11H17NO4S2 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-[bis(2-hydroxyethyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S2/c1-10-2-4-11(5-3-10)18(15,16)12-17(8-6-13)9-7-14/h2-5,13-14H,6-9H2,1H3 |
InChI-Schlüssel |
ZVCFDFABFBIPPS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CCO)CCO |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



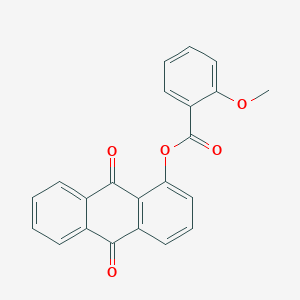
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)

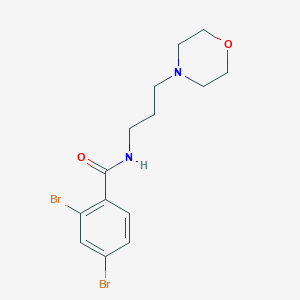
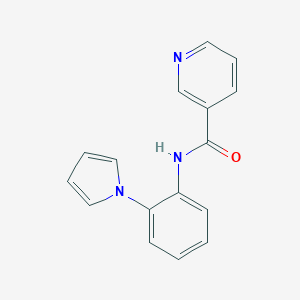

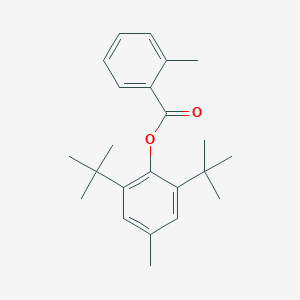
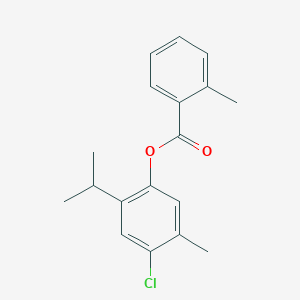
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)



